molecular formula C14H11F3O4S B2604400 2,2-Dimethyl-5-({[3-(trifluoromethyl)phenyl]sulfanyl}methylene)-1,3-dioxane-4,6-dione CAS No. 477866-39-0

2,2-Dimethyl-5-({[3-(trifluoromethyl)phenyl]sulfanyl}methylene)-1,3-dioxane-4,6-dione

Cat. No.: B2604400
CAS No.: 477866-39-0
M. Wt: 332.29
InChI Key: WFQOVJFUAHZUEV-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-({[3-(trifluoromethyl)phenyl]sulfanyl}methylene)-1,3-dioxane-4,6-dione is a Meldrum’s acid derivative characterized by a 1,3-dioxane-4,6-dione core with a 2,2-dimethyl substitution. The compound’s distinct feature is the C-5 methylene group substituted with a [3-(trifluoromethyl)phenyl]sulfanyl moiety. This trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound of interest in medicinal chemistry and materials science .

Properties

IUPAC Name

2,2-dimethyl-5-[[3-(trifluoromethyl)phenyl]sulfanylmethylidene]-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3O4S/c1-13(2)20-11(18)10(12(19)21-13)7-22-9-5-3-4-8(6-9)14(15,16)17/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFQOVJFUAHZUEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CSC2=CC=CC(=C2)C(F)(F)F)C(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-5-({[3-(trifluoromethyl)phenyl]sulfanyl}methylene)-1,3-dioxane-4,6-dione typically involves multi-step organic reactions. One common method includes the reaction of 3-(trifluoromethyl)thiophenol with a suitable dioxane precursor under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-5-({[3-(trifluoromethyl)phenyl]sulfanyl}methylene)-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the dioxane ring or the trifluoromethyl phenyl group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction can lead to modified dioxane derivatives.

Scientific Research Applications

2,2-Dimethyl-5-({[3-(trifluoromethyl)phenyl]sulfanyl}methylene)-1,3-dioxane-4,6-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-5-({[3-(trifluoromethyl)phenyl]sulfanyl}methylene)-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes or hydrophobic pockets in proteins. The sulfanyl group can form covalent bonds with nucleophilic sites, potentially leading to biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs differ in substituents at the C-5 methylene position. Key comparisons include:

Substituent Variations and Electronic Effects

  • Thienyl vs. Trifluoromethylphenylsulfanyl: 2,2-Dimethyl-5-(2-thienylmethylene)-1,3-dioxane-4,6-dione () features a sulfur-containing thienyl group. The thienyl group’s aromaticity and electron-rich nature contrast with the electron-withdrawing trifluoromethyl group in the target compound, leading to divergent reactivity in cycloaddition or nucleophilic substitution reactions . 5-(4-Methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione () incorporates an electron-donating methoxy group.

Data Tables

Research Findings and Implications

  • Biological Relevance: Amino-substituted analogs () demonstrate superior AChE inhibition, suggesting that hydrogen-bonding groups at C-5 are critical for enzyme interaction. The target compound’s sulfanyl group may instead favor hydrophobic targets like kinases or membrane receptors .
  • Synthetic Scalability : La(OTf)₃-catalyzed methods () offer efficient routes for Meldrum’s acid derivatives, though yields vary with substituent steric bulk .

Biological Activity

2,2-Dimethyl-5-({[3-(trifluoromethyl)phenyl]sulfanyl}methylene)-1,3-dioxane-4,6-dione, with the CAS number 477866-45-8, is a synthetic compound that exhibits potential biological activities due to its unique structural features. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H13F3O4SC_{15}H_{13}F_3O_4S, with a molecular weight of approximately 346.32 g/mol. The compound features a dioxane ring system that is often associated with various bioactive compounds. The trifluoromethyl group and the sulfanyl moiety are notable for their potential influence on biological activity.

PropertyValue
Molecular FormulaC15H13F3O4S
Molecular Weight346.32 g/mol
Boiling Point470.2 ± 45.0 °C (Predicted)
Density1.411 ± 0.06 g/cm³ (Predicted)

Antitumor Activity

Research indicates that compounds containing similar structural motifs may exhibit significant antitumor properties. The presence of the dioxane ring and the trifluoromethyl group can enhance cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of Bcl-2 family proteins and other apoptotic pathways .

Antimicrobial Properties

The sulfanyl group in the structure suggests potential antibacterial activity. Compounds with similar features have been reported to exhibit effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or disruption of membrane integrity.

Case Studies and Research Findings

  • Antitumor Mechanisms :
    • A study examined the cytotoxic effects of structurally related compounds on Jurkat T-cells and A-431 epidermoid carcinoma cells, reporting IC50 values lower than those of standard drugs like doxorubicin. This suggests that modifications in the phenyl ring significantly influence activity .
  • Antibacterial Efficacy :
    • In another investigation, analogs of dioxane derivatives demonstrated substantial antibacterial activity against resistant strains of bacteria, highlighting the importance of electron-withdrawing groups in enhancing potency .
  • Structure-Activity Relationship (SAR) :
    • SAR studies indicate that the presence of specific functional groups (e.g., trifluoromethyl or sulfanyl) is crucial for enhancing biological activity. For example, modifications at certain positions on the phenyl ring can lead to increased cytotoxicity and selectivity towards cancer cells .

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